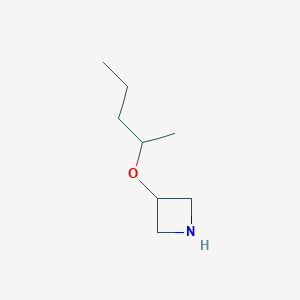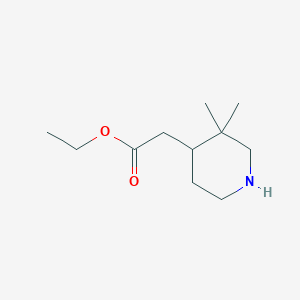
Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where a suitable amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
Esterification: The carboxylate ester is formed by reacting the piperidine derivative with benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Benzyl (3R)-3-amino-3-methylpiperidine-1-ol
Substitution: Various N-substituted piperidine derivatives
Scientific Research Applications
Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate
- Benzyl (3R)-3-methylpiperidine-1-carboxylate
- Benzyl (3R)-3-amino-3-ethylpiperidine-1-carboxylate
Uniqueness
Benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate is unique due to the presence of both an amino group and a carboxylate ester on the piperidine ring
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl (3R)-3-amino-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3/t14-/m1/s1 |
InChI Key |
OZEVNWHCQACRDD-CQSZACIVSA-N |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)

![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)




![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)




